molecular formula C18H23BrO2 B116555 2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL CAS No. 15833-07-5

2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL

Cat. No.: B116555
CAS No.: 15833-07-5
M. Wt: 351.3 g/mol
InChI Key: SORISAYAZBCIQH-XSSYPUMDSA-N
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Description

2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound with a unique structure. It belongs to the class of steroids and has significant biological activity, particularly as an estrogen . This compound is characterized by its polycyclic structure, which includes a bromine atom and multiple hydroxyl groups.

Preparation Methods

The synthesis of 2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL involves several steps. One common method includes the bromination of 13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through binding to estrogen receptors. This binding activates the receptor, leading to the transcription of estrogen-responsive genes. The molecular pathways involved include the activation of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating various physiological processes .

Comparison with Similar Compounds

Similar compounds include other estrogenic steroids such as estrone, estradiol, and estriol. Compared to these compounds, 2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL has a unique bromine atom, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for specific research applications where brominated steroids are of interest.

Properties

CAS No.

15833-07-5

Molecular Formula

C18H23BrO2

Molecular Weight

351.3 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1

InChI Key

SORISAYAZBCIQH-XSSYPUMDSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)Br)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O

Pictograms

Irritant; Health Hazard

Synonyms

2-Bromo-estradiol;  2-Bromo-1,3,5(10)-estratriene-3,17β-diol;  2-Bromo-β-estradiol;  2-Bromoestradiol;  NSC 105460

Origin of Product

United States

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